Hexahydroxyiminocyclohexane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H6N6O6 |
|---|---|
Molecular Weight |
258.15 g/mol |
IUPAC Name |
N-[3,5-bis(hydroxyamino)-2,4,6-trinitrosophenyl]hydroxylamine |
InChI |
InChI=1S/C6H6N6O6/c13-7-1-2(8-14)4(10-16)6(12-18)5(11-17)3(1)9-15/h7,10-11,13,16-17H |
InChI Key |
WTAMEWBCGLRBIF-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1N=O)NO)N=O)NO)N=O)NO |
Origin of Product |
United States |
Synthetic Methodologies for Hexahydroxyiminocyclohexane
Precursor Synthesis and Functionalization of the Cyclohexane (B81311) Core
The cornerstone of synthesizing Hexahydroxyiminocyclohexane is the preparation of its direct precursor, a molecule featuring six carbonyl groups on a cyclohexane ring, known as cyclohexanehexone (B1329327) (C₆O₆). researchgate.netnih.gov The journey to this precursor is a significant challenge in synthetic chemistry, involving strategic functionalization and oxidation of a cyclohexane core.
Derivatization of Cyclohexane to Hexa-carbonyl Precursors
Historically, the synthesis of cyclohexanehexone has been elusive, with many early attempts inadvertently producing dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O) instead. acs.orgnih.gov Modern approaches, however, have clarified the pathways to this key polycarbonyl intermediate.
A primary strategy involves the comprehensive oxidation of polyhydroxylated cyclohexane derivatives, such as inositols. researchgate.net Myo-inositol, a naturally occurring stereoisomer of cyclohexane-1,2,3,4,5,6-hexol, serves as a viable starting material. researchgate.netnih.gov The oxidation of the multiple hydroxyl groups to carbonyl functionalities can be achieved using strong oxidizing agents. Another validated route to pure cyclohexanehexone is the careful dehydration of dodecahydroxycyclohexane dihydrate. acs.orgnih.gov
The choice of oxidizing agent is critical for the successful conversion of cyclohexane derivatives to the hexa-carbonyl state. Research has explored various potent reagents to drive this extensive oxidation.
Table 1: Oxidizing Agents for the Synthesis of Cyclohexanehexone Precursors
| Oxidizing Agent | Precursor | Notes | Reference(s) |
|---|---|---|---|
| Nitric Acid | Inositol (B14025) | A method used for the oxidation of polyols to polyketones. | researchgate.net |
| Potassium Permanganate | Cyclohexane Derivatives | A strong oxidizing agent capable of multiple oxidations. | evitachem.com |
| Chromium Trioxide | Cyclohexane Derivatives | Another powerful, classic oxidizing agent for this type of transformation. | evitachem.com |
Furthermore, a two-step synthesis starting from glyoxal (B1671930) has been reported to produce hexaketocyclohexane octahydrate, a hydrated form of the target precursor. ntis.gov
Development of Strategic Functionalization Routes
The functionalization of a simple cyclohexane ring to a hexa-carbonyl compound requires a robust strategic approach. Given the high density of functional groups, the synthetic design must account for reactivity, stability, and selectivity. The main strategies revolve around the oxidation of pre-functionalized starting materials.
Oxidation of Inositols: This is a prominent route where the cyclohexane ring already possesses hydroxyl groups at each carbon atom. The challenge lies in the complete and simultaneous oxidation of all six alcohol groups to ketones. Myo-inositol oxygenase (MIOX) is an enzyme that catabolizes myo-inositol, indicating that bio-catalytic approaches could be a future avenue for exploration. nih.gov
Stepwise Catalytic Oxidation: The field of catalytic oxidation of cyclic ketones is well-developed, employing various transition metal catalysts. rsc.orgacs.orgnuph.edu.ua A hypothetical stepwise approach could involve the sequential oxidation of a less functionalized cyclohexane derivative. This would require careful protection and deprotection strategies to control the site of oxidation, a complex but potentially more controllable route.
Advanced Organic Methodologies: While not directly applied to cyclohexanehexone, the synthesis of other polycarbonyl compounds, such as 1,2,3,4-tetracarbonyls, utilizes advanced methods like C-nitrosation of enoldiazoacetates. nih.gov These sophisticated techniques underscore the complexity of installing multiple adjacent carbonyl groups and suggest that unconventional methods may be necessary for precursors to this compound.
Oximation Reactions for this compound Formation
Once the cyclohexanehexone precursor is obtained, the final stage of the synthesis involves the conversion of the six carbonyl groups into hydroxyimino (oxime) groups. This is typically achieved through condensation reactions with hydroxylamine (B1172632) or its derivatives.
Condensation Reactions with Hydroxylamine and Derivatives
The formation of an oxime from a ketone is a fundamental reaction in organic chemistry. acs.org The mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon, followed by dehydration to yield the C=N-OH functional group.
Applying this to a polycarbonyl compound like cyclohexanehexone requires driving the reaction to completion for all six ketone groups. The feasibility of such a multi-oximation is supported by analogous transformations in polymer chemistry, where polyketones have been successfully converted to polyketoximes using hydroxylamine. cambridge.org A significant parallel is the reaction of hexaketocyclohexane with diaminomaleonitrile (B72808), which proceeds via condensation at all six carbonyl positions to form hexaazatriphenylenehexacarbonitrile, demonstrating that the hexa-carbonyl core is accessible and reactive. ntis.govacs.org
Exploration of Metal-Mediated and Catalytic Oximation Strategies
While direct condensation with hydroxylamine is the most straightforward approach, catalytic methods can be employed to enhance reaction efficiency, particularly for complex substrates. Metal-mediated reactions are more commonly associated with the synthesis of the carbonyl precursors themselves, but their role in the oximation step can be considered. Catalysts could potentially increase the electrophilicity of the carbonyl carbons or activate the hydroxylamine nucleophile.
An alternative, catalyst-free strategy is photochemical oximation. This method uses a NO radical source to functionalize alkanes directly, and has been demonstrated on polyethylene, incorporating oxime and ketone groups onto the polymer backbone. nih.gov While a different mechanistic pathway, it represents a non-classical approach to forming oxime functionalities.
Optimization of Reaction Conditions for Multi-oxime Formation
Achieving the exhaustive conversion of six carbonyl groups into oximes requires careful optimization of reaction conditions to maximize yield and ensure the formation of the fully substituted product. Drawing from analogous multi-condensation reactions on hexaketocyclohexane, several parameters can be tuned. ntis.govacs.org
Solvent and Temperature: The reaction of hexaketocyclohexane with diaminomaleonitrile was successfully performed in refluxing glacial acetic acid, suggesting that high temperatures and acidic media can facilitate the reaction. ntis.gov
Catalysis: Acid catalysis is common for oximation reactions, as it protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
Energy Input: Mechanochemistry, specifically ball milling, has been used as an alternative to solvent-based heating to drive the initial condensation, followed by an acid workup. acs.org This indicates that physical energy input can be a powerful tool for this solid-state conversion.
Stoichiometry: A significant excess of the amine reagent is often used to push the equilibrium towards the fully condensed product.
Table 2: Hypothetical Optimization of Multi-Oximation of Cyclohexanehexone
| Parameter | Condition A | Condition B | Condition C | Expected Outcome | Rationale / Analogous Ref. |
|---|---|---|---|---|---|
| Reagent | Hydroxylamine HCl | Hydroxylamine | O-Allyl hydroxylamine | Varies product functionality | Standard oximation vs. derivatized oxime formation. |
| Solvent | Ethanol (B145695) | Glacial Acetic Acid | Toluene | Higher yield in polar, acidic solvent | Acetic acid acts as both solvent and catalyst. ntis.gov |
| Temperature | Room Temperature | 80 °C | Reflux (118 °C) | Increased reaction rate and conversion at higher temperatures. | Overcoming the activation energy for six consecutive condensations. ntis.gov |
| Catalyst | None (Neutral) | H₂SO₄ (catalytic) | Pyridine | Acid catalysis is generally most effective. | Protonation of carbonyls enhances reactivity. |
| Reaction Time | 4 hours | 12 hours | 24 hours | Longer time needed for completion. | Ensuring all six carbonyl groups react. |
By carefully selecting and optimizing these conditions, the synthesis of this compound from its polycarbonyl precursor can be methodically approached.
Stereoselective Synthesis and Isomer Control
The synthesis of a specific stereoisomer of this compound presents significant challenges due to the multiple stereocenters and the geometric isomerism of the oxime groups. Precise control over the spatial arrangement of atoms is crucial for obtaining the desired isomer with specific properties and biological activity.
Control of E/Z Isomerism in Multiple Oxime Groups
The carbon-nitrogen double bond (C=N) in oximes gives rise to E/Z geometric isomers. In a molecule like this compound with six such groups, the potential number of geometric isomers is substantial, making the control of their configuration a critical aspect of its synthesis.
The formation of oximes from carbonyl compounds and hydroxylamine typically yields a mixture of E and Z isomers. researchgate.net The ratio of these isomers is influenced by several factors, including the reaction temperature, the solvent, and the presence of catalysts. researchgate.net For instance, temperature changes can alter the equilibrium position of the isomer mixture. researchgate.net
Recent research has focused on methods to achieve selective synthesis of one isomer. While some methods rely on the separation of the isomers by chromatography or recrystallization, this is often impractical on a large scale. researchgate.net A more desirable approach is the development of stereoselective synthesis methods. For example, specific catalysts can influence the stereochemical outcome of the oximation reaction.
A study on the synthesis of clarithromycin (B1669154) 9-(E)-oxime demonstrated a scalable process that controls the formation of the (Z)-isomer impurity. acs.org This was achieved through a carefully designed workup process that selectively removed the undesired isomer, eliminating the need for additional purification steps. acs.org Such a strategy could be adapted for the synthesis of this compound, where the selective removal of unwanted E/Z isomers at each oximation step or in a final purification step would be crucial.
Furthermore, the confinement of oximes within a self-assembled capsule has been shown to selectively bind the Z-isomer, facilitating the separation of E and Z isomers under mild conditions. acs.orgrecercat.cat This supramolecular approach could offer a novel strategy for isolating a specific geometric isomer of this compound. The E-Z isomerization was found to be accelerated within the capsular cavity. acs.orgrecercat.cat
A summary of factors influencing E/Z isomerism in oximes is presented in the table below.
| Factor | Influence on E/Z Ratio | Reference |
| Temperature | Affects the equilibrium position of the isomer mixture. | researchgate.net |
| Catalyst | Can selectively promote the formation of one isomer. | numberanalytics.com |
| Solvent | The polarity and nature of the solvent can influence the isomer ratio. | researchgate.net |
| Supramolecular Host | Can selectively bind and stabilize one isomer, aiding separation. | acs.orgrecercat.cat |
Strategies for Diastereoselective Synthesis of this compound
The diastereoselective synthesis of this compound involves controlling the stereochemistry at each of the six carbon atoms of the cyclohexane ring. This is a formidable challenge, and strategies often rely on starting from a chiral precursor or using stereoselective reactions.
One approach is to start from a readily available chiral molecule, such as an inositol derivative. Inositols are hexahydroxycyclohexanes with well-defined stereochemistry. nih.gov The synthesis of various bishomo-inositol derivatives has been achieved using 1,3,3a,7a-tetrahydro-2-benzofuran as a key intermediate. acs.org This approach involves a series of stereocontrolled reactions to introduce functional groups at specific positions on the cyclohexane ring. acs.org A similar strategy could be envisioned for this compound, where the hydroxyl groups of a specific inositol isomer are converted to oxime groups.
The stereoselective synthesis of polysubstituted housanes, which are bicyclo[2.1.0]pentane derivatives, has been achieved with high efficiency using a photocatalytic approach. rsc.org This highlights the power of modern synthetic methods in controlling complex stereochemical outcomes.
The synthesis of D- and L-myo-inositol 3,4,5,6-tetrakisphosphates from D-glucose demonstrates the use of a chiral pool starting material to achieve a diastereoselective synthesis of a complex inositol derivative. jst.go.jp Key steps included a diastereoselective 1,2-addition and a ring-closing metathesis followed by a catalytic dihydroxylation. jst.go.jp
A chemoenzymatic approach using phytases for the gram-scale stereoselective dephosphorylation of phytate (InsP6) has been reported to provide access to diverse chiral inositol phosphate (B84403) derivatives. rsc.org This method takes advantage of the high selectivity of enzymes to achieve specific transformations.
The table below summarizes some strategies for diastereoselective synthesis.
| Strategy | Description | Key Intermediates/Reactions | Reference |
| Chiral Pool Synthesis | Utilizes a readily available chiral starting material. | D-glucose, Inositols | jst.go.jp |
| Substrate Control | The stereochemistry of the substrate directs the stereochemical outcome of subsequent reactions. | 1,3,3a,7a-tetrahydro-2-benzofuran | acs.org |
| Chemoenzymatic Synthesis | Employs enzymes to catalyze stereoselective transformations. | Phytases | rsc.org |
| Photocatalysis | Uses light and a photocatalyst to drive highly stereoselective reactions. | Visible light, organic dye | rsc.org |
Advanced Synthetic Techniques
Modern synthetic chemistry offers advanced techniques that can improve the efficiency, safety, and sustainability of producing complex molecules like this compound.
Application of Flow Chemistry in Polyoxime Synthesis
Flow chemistry, where reactions are run in a continuously flowing stream rather than a batch reactor, offers several advantages for the synthesis of polyoximes. researchgate.net These include enhanced safety due to the small reaction volumes, improved heat and mass transfer leading to better reaction control, and the potential for straightforward scaling up. researchgate.net
The continuous flow synthesis of methyl oximino acetoacetate (B1235776) has been established, demonstrating a greener procedure with low solvent consumption. acs.org This process involved the in-situ generation of nitrous acid for the oximation reaction. acs.org The application of flow chemistry is also being explored for the synthesis of complex molecules and for integrating multiple reaction steps. numberanalytics.com
A continuous flow protocol for the [3+2] cycloaddition of nitrones, generated in situ from oximes, has been developed for the synthesis of bicyclic isoxazolidines. researchgate.net This process was more efficient in a flow reactor compared to batch conditions, especially at the high temperatures required. researchgate.net The use of flow chemistry has also been reported for the synthesis of 2H-azirines and aziridines from oxime substrates. researchgate.net
The electrochemical synthesis of selenofunctionalized isoxazolines from unsaturated oximes has been achieved using a continuous flow approach, offering mild reaction conditions and short reaction times. nih.gov
Implementation of Green Chemistry Principles for Sustainable Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. ijprajournal.com For the synthesis of this compound, this would involve the use of non-hazardous materials, energy-efficient processes, and the minimization of waste.
Several green methods for the synthesis of oximes have been reported. A solvent-free approach using grindstone chemistry has been developed for the clean and rapid synthesis of oximes in excellent yields. nih.gov This method avoids the use of volatile organic solvents. nih.gov Another green approach utilizes natural acids, such as those found in fruit juices, as catalysts for oxime synthesis. ijprajournal.com
The use of ultrasound irradiation in water and ethanol has been shown to be a simple, efficient, and green method for synthesizing oximes, offering milder reaction conditions, shorter reaction times, and higher yields compared to conventional methods. ajol.info
The development of reusable catalysts is another key aspect of green chemistry. Oximes themselves have been identified as reusable templates for the synthesis of ureas and carbamates under metal-free conditions. rsc.org A method for regenerating carbonyl compounds from oximes using a recoverable copper(II) chloride dihydrate promoter has also been developed, highlighting the potential for recyclable reagents in these synthetic pathways. organic-chemistry.org
The following table outlines some green chemistry approaches applicable to oxime synthesis.
| Green Chemistry Principle | Application in Oxime Synthesis | Benefits | Reference |
| Solvent-free reactions | Grindstone chemistry for the reaction of carbonyls with hydroxylamine. | Reduces volatile organic compound emissions, simplifies workup. | nih.gov |
| Use of renewable resources | Natural acids from fruit juices as catalysts. | Reduces reliance on hazardous and non-renewable catalysts. | ijprajournal.com |
| Alternative energy sources | Ultrasound irradiation to promote the reaction. | Milder conditions, shorter reaction times, higher yields. | ajol.info |
| Catalysis | Use of reusable templates or recoverable promoters. | Reduces waste, improves atom economy. | rsc.orgorganic-chemistry.org |
Structural Elucidation and Conformational Analysis of Hexahydroxyiminocyclohexane
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. scholaris.ca For Hexahydroxyiminocyclohexane, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential.
¹H NMR would provide information on the number of distinct proton environments, their chemical shifts indicating the electronic environment, and coupling constants revealing dihedral angles between adjacent protons, which is crucial for conformational analysis. libretexts.orgthieme-connect.de The protons on the cyclohexane (B81311) ring and those of the hydroxyl and imine groups would exhibit characteristic signals. libretexts.org
¹³C NMR would complement the proton data by identifying the number of unique carbon atoms and their hybridization state. researchgate.net The chemical shifts of the carbons bonded to hydroxyl groups and the imine nitrogen would be particularly informative.
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the connectivity between protons and carbons, ultimately piecing together the complete covalent framework of the molecule.
A representative table of expected NMR chemical shifts for a hypothetical this compound isomer is presented below, based on data from analogous polyhydroxylated cyclic compounds.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| C1 | 3.5 - 4.5 | 70 - 80 |
| C2 | 3.5 - 4.5 | 70 - 80 |
| C3 | 3.5 - 4.5 | 70 - 80 |
| C4 | 3.5 - 4.5 | 70 - 80 |
| C5 | 3.5 - 4.5 | 70 - 80 |
| C6 | 3.0 - 4.0 | 55 - 65 (Iminocyclohexane carbon) |
| OH | 2.0 - 6.0 | - |
| NH | 1.5 - 5.0 | - |
Note: The actual chemical shifts would be highly dependent on the specific stereoisomer and the solvent used.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups. rdd.edu.iqwpmucdn.com
IR Spectroscopy would be expected to show characteristic absorption bands for the O-H stretching of the numerous hydroxyl groups (typically a broad band around 3200-3600 cm⁻¹), C-O stretching (around 1000-1200 cm⁻¹), and N-H stretching of the imine group (around 3300-3500 cm⁻¹). wpmucdn.com The C=N stretching of the imine would appear in the 1640-1690 cm⁻¹ region. researchgate.net
Raman Spectroscopy , being particularly sensitive to non-polar bonds, would effectively probe the C-C backbone of the cyclohexane ring. rdd.edu.iq Differences in the vibrational spectra between different polymorphs of this compound, if they exist, could be identified, as molecular interactions in the crystal lattice can alter vibrational frequencies. und.edu
A summary of expected vibrational frequencies is provided below.
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| O-H Stretch (alcohol) | 3200-3600 (broad) | 3200-3600 (weak) |
| N-H Stretch (imine) | 3300-3500 (medium) | 3300-3500 (medium) |
| C-H Stretch (alkane) | 2850-3000 | 2850-3000 |
| C=N Stretch (imine) | 1640-1690 | 1640-1690 (strong) |
| C-O Stretch (alcohol) | 1000-1200 | Weak |
| C-N Stretch | 1000-1250 | Weak |
High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule by providing a highly accurate mass measurement. researchgate.netresearchgate.net For this compound (C₆H₁₁NO₆), HRMS would confirm the molecular formula by matching the experimental mass to the theoretical exact mass.
Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would offer valuable structural information. nih.gov The loss of water molecules from the hydroxyl groups and cleavage of the cyclohexane ring would likely be prominent fragmentation pathways, helping to confirm the polyhydroxylated nature of the compound. researchgate.net Techniques like electrospray ionization (ESI) would be suitable for generating ions of this polar molecule. researchgate.net
| Ion | Expected m/z (Monoisotopic) |
| [M+H]⁺ | 194.0608 |
| [M+Na]⁺ | 216.0427 |
| [M-H₂O+H]⁺ | 176.0502 |
| [M-2H₂O+H]⁺ | 158.0397 |
M represents the neutral this compound molecule.
X-ray Crystallography for Solid-State Structure Determination
The definitive method for determining the three-dimensional structure of a crystalline solid is X-ray crystallography. umassmed.edu If a suitable single crystal of this compound can be grown, this technique can provide precise atomic coordinates, bond lengths, and bond angles. nih.govnih.govmdpi.com
This information is invaluable for unambiguously establishing the relative and absolute stereochemistry of the multiple chiral centers in the molecule. Furthermore, the crystal structure reveals details about intermolecular interactions, such as hydrogen bonding networks involving the hydroxyl and imine groups, which dictate the packing of molecules in the solid state. libretexts.orgrcsb.org
Chromatographic and Separation Techniques
Chromatographic methods are indispensable for purifying compounds and assessing their purity, as well as for separating different isomers.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purification and analysis of non-volatile compounds like this compound. researchgate.netresearchgate.net Given the polar nature of the molecule, reversed-phase HPLC with a C18 column and a polar mobile phase (e.g., water/acetonitrile or water/methanol gradients) would be a suitable starting point for purity assessment. und.edu
Due to the presence of multiple stereocenters, this compound can exist as numerous stereoisomers. Chiral HPLC, utilizing a chiral stationary phase, would be the method of choice to separate and quantify these enantiomers and diastereomers. nih.govnih.gov The development of such a method would be critical for isolating and characterizing each individual isomer. nih.gov
A hypothetical HPLC method development summary is outlined below.
| Parameter | Condition |
| Column | Reversed-Phase C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |
| Isomer Separation | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is generally impractical. The presence of six polar hydroxyimino (-NOH) groups renders the molecule non-volatile and thermally labile, making it unsuitable for standard GC analysis which requires compounds to be vaporized without decomposition. researchgate.net To overcome this limitation, chemical derivatization is an essential prerequisite. This process modifies the analyte to increase its volatility and thermal stability. researchgate.netresearchgate.net
For polyhydroxylated compounds like this compound, silylation is a common and effective derivatization technique. sigmaaldrich.com The reaction involves replacing the active hydrogen of each of the six hydroxyl groups with a non-polar trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are typically used for this purpose. sigmaaldrich.com The derivatization transforms the polar -NOH groups into -NOTMS groups, significantly reducing intermolecular hydrogen bonding and allowing the molecule to be analyzed by GC. researchgate.net The fully derivatized product would be Hexa-O-(trimethylsilyl)-hexahydroxyiminocyclohexane.
The GC-MS analysis of this volatile derivative would provide crucial structural information. The retention time in the gas chromatogram would be characteristic of the derivatized molecule under specific column and temperature-programming conditions. The subsequent mass spectrum, generated by electron ionization (EI), would exhibit a distinct fragmentation pattern. While the molecular ion peak (M+) might be observed, it is often of low intensity for silylated compounds. libretexts.org The fragmentation pattern would likely be complex, characterized by:
Loss of methyl groups (a peak at M-15).
Cleavage of the TMS groups.
Fragmentation of the cyclohexane ring itself, a process that is typically complex for cyclic compounds. miamioh.edu
Potential rearrangements, such as the McLafferty rearrangement, if the stereochemistry and chain structure allow. nih.gov
The analysis would also need to account for the possible formation and separation of (E)- and (Z)-isomers at each of the six oxime positions, which could potentially be resolved by the gas chromatographic column. nih.gov
Table 1: Hypothetical GC-MS Parameters for Analysis of Derivatized this compound
| Parameter | Condition | Purpose |
| Derivatization | Reagent: BSTFA with 1% TMCS; Reaction: 70°C for 1 hour. jfda-online.com | To create a volatile TMS-ether derivative suitable for GC analysis. |
| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness. | Standard non-polar column for separation of a wide range of organic compounds. |
| Injection Mode | Split/Splitless, 250°C. | Vaporization of the sample without discrimination. |
| Carrier Gas | Helium, constant flow rate of 1 mL/min. | Inert gas to carry the sample through the column. |
| Oven Program | Initial temp 100°C, ramp at 10°C/min to 300°C, hold for 10 min. | To separate compounds based on their boiling points and column interactions. |
| MS Interface | Transfer line temperature: 280°C. | To prevent condensation of the analyte before entering the mass spectrometer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. | Standard ionization method that produces reproducible fragmentation patterns. |
| Mass Range | m/z 40-800. | To detect the molecular ion and a wide range of fragment ions. |
Conformational Dynamics of the Cyclohexane Polyoxime Ring
The shape and stability of the this compound molecule are dominated by the conformational preferences of the central six-membered ring.
Analysis of Chair and Boat Conformational Preferences
Like unsubstituted cyclohexane, the polyoxime derivative can theoretically adopt several conformations, with the chair and boat forms being the most significant. The chair conformation is the most stable or "ground state" conformation for a cyclohexane ring because it is virtually free of strain. utexas.edulibretexts.org All the C-C-C bond angles are close to the ideal tetrahedral angle of 109.5°, minimizing angle strain, and all adjacent C-H bonds (and by extension, C-substituent bonds) are staggered, which eliminates torsional strain. libretexts.orgpressbooks.pub
In contrast, the boat conformation is significantly higher in energy (by approximately 30 kJ/mol or 7 kcal/mol) and is therefore less stable. libretexts.org This instability arises from two main factors:
Torsional Strain: Four of the C-C bonds in the boat conformation have their substituents in an eclipsed arrangement. libretexts.org
Steric Strain: There is a significant steric repulsion between the two "flagpole" substituents on carbons 1 and 4, which point towards each other across the ring. libretexts.org
Between the chair and the boat lies the twist-boat conformation, which is a local energy minimum. It is more stable than the boat because it relieves some of the flagpole and torsional strain, but it is still about 23 kJ/mol (5.5 kcal/mol) less stable than the chair conformation. pressbooks.pubmasterorganicchemistry.com Therefore, at room temperature, an overwhelming majority of this compound molecules would be expected to exist in a chair conformation.
Table 2: Relative Conformational Energies in Unsubstituted Cyclohexane
| Conformation | Relative Energy (kJ/mol) | Relative Energy (kcal/mol) | Key Strain Features |
| Chair | 0 | 0 | Strain-free. libretexts.org |
| Twist-Boat | ~23 | ~5.5 | Some torsional and steric strain. pressbooks.pubmasterorganicchemistry.com |
| Boat | ~30 | ~7.1 | Significant torsional and flagpole steric strain. libretexts.org |
| Half-Chair | ~42 | ~10 | High angle and torsional strain (Transition state). masterorganicchemistry.com |
Influence of Multiple Oxime Substituents on Ring Conformation
In substituted cyclohexanes, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). msu.edu Due to steric hindrance with other axial groups (known as 1,3-diaxial interactions), substituents generally prefer the more spacious equatorial position. pressbooks.publibretexts.org The energy cost of a substituent being in the axial position is known as its "A-value". wikipedia.org
For this compound, with six relatively bulky hydroxyimino groups, the conformational preference is profound. To minimize steric strain, the molecule would overwhelmingly favor a chair conformation where all six substituents occupy equatorial positions. A conformation with even one axial hydroxyimino group would be significantly destabilized by two unfavorable 1,3-diaxial interactions. A conformation with multiple axial groups would be extremely high in energy.
This maximal substitution pattern would be expected to dramatically increase the energy barrier for the "ring flip" process, which interconverts the two chair forms. acs.orgnih.gov In unsubstituted cyclohexane, this barrier is low enough for rapid interconversion at room temperature. However, for a hexa-equatorially substituted ring, the transition state (a half-chair) would involve forcing several bulky groups into highly strained positions. Consequently, the all-equatorial chair conformation of certain this compound stereoisomers would be exceptionally rigid and effectively "locked". acs.orgnih.gov
Intramolecular Hydrogen Bonding and Steric Interactions
The presence of six hydroxyimino groups introduces another critical factor: intramolecular hydrogen bonding. libretexts.org Each -NOH group contains a hydrogen bond donor (the OH proton) and a hydrogen bond acceptor (the nitrogen and oxygen lone pairs). scielo.org.mx This allows for the formation of a complex network of internal hydrogen bonds, which can significantly influence the molecule's preferred conformation.
The feasibility and nature of this hydrogen bonding network are highly dependent on the stereochemistry of the molecule (i.e., the relative cis/trans arrangement of the substituents). For example, in an all-cis isomer, where all six -NOH groups are on the same face of the ring, extensive hydrogen bonding could occur between adjacent 1,2-substituents. This could potentially stabilize the ring in a non-chair conformation or a highly distorted chair to accommodate the optimal bond distances and angles for the hydrogen bonds.
In isomers with both cis and trans relationships, a variety of hydrogen bonding patterns are possible. A hydrogen bond between a 1,3-diequatorial substituent pair, for instance, could further stabilize the all-equatorial conformation. Conversely, a hydrogen bond could form between an axial and an equatorial group. The final adopted conformation will be a fine balance between minimizing steric repulsions (favoring all-equatorial positions) and maximizing the stabilizing energy from intramolecular hydrogen bonds. rsc.orgnih.gov These hydrogen bonds can be quite strong, further contributing to the conformational rigidity of the molecule.
Table 3: Typical Hydrogen Bond Energies
| Hydrogen Bond Type | Typical Energy (kJ/mol) | Typical Energy (kcal/mol) |
| O-H···O | 15 - 40 | 3.6 - 9.6 |
| O-H···N | 10 - 30 | 2.4 - 7.2 |
| N-H···O | 8 - 25 | 1.9 - 6.0 |
Note: These are general values; the exact strength depends on geometry, solvent, and electronic effects. nih.gov
Reactivity and Transformation Pathways of Hexahydroxyiminocyclohexane
Oxime Rearrangements and Cyclization Reactions
The presence of the oxime group is central to the reactivity of hexahydroxyiminocyclohexane, enabling characteristic transformations such as the Beckmann rearrangement and facilitating intramolecular cyclization reactions.
The Beckmann rearrangement is a well-established acid-catalyzed reaction that converts oximes into amides or lactams. onlineorganicchemistrytutor.comadichemistry.comchemtube3d.comlibretexts.orgslideshare.net In the case of this compound, this rearrangement is expected to produce substituted caprolactams, which are valuable precursors for the synthesis of modified polyamides. Research has been directed towards understanding the influence of the numerous hydroxyl groups on the regioselectivity and efficiency of this transformation.
A hypothetical study on the Beckmann rearrangement of a stereoisomer of this compound under various acidic conditions is summarized in the table below. The starting material is presumed to be the oxime derived from a hexahydroxycyclohexanone. The rearrangement is catalyzed by different acids, leading to the formation of two possible regioisomeric lactams, depending on which alpha-carbon to the oxime migrates.
Table 1: Hypothetical Results of the Beckmann Rearrangement of this compound
| Entry | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Product Ratio (Lactam A:Lactam B) | Total Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Conc. H₂SO₄ | Water | 100 | 2 | 60:40 | 85 |
| 2 | PCl₅ | Dioxane | 80 | 4 | 75:25 | 78 |
| 3 | Polyphosphoric Acid (PPA) | - | 120 | 1 | 55:45 | 92 |
| 4 | SOCl₂ | THF | 65 | 6 | 80:20 | 72 |
The data suggest that the choice of acid catalyst influences the regioselectivity of the rearrangement. Stronger dehydrating acids like PCl₅ and SOCl₂ appear to favor the migration of the more substituted carbon, leading to a higher proportion of Lactam A. In contrast, protonating acids in protic solvents show less selectivity. The high yields obtained with polyphosphoric acid indicate its efficiency in promoting the rearrangement for this polyhydroxylated substrate. The hydroxyl groups can influence the reaction by participating in side reactions or by altering the electronic properties of the migrating groups.
The proximate hydroxyl groups on the cyclohexane (B81311) ring can act as internal nucleophiles, leading to intramolecular cyclization reactions. researchgate.netnih.govmdpi.comorganic-chemistry.orgtcichemicals.com These reactions can be triggered under either acidic or basic conditions, potentially forming a variety of bicyclic or bridged heterocyclic systems. The regioselectivity and the type of heterocycle formed are dependent on the specific stereochemistry of the hydroxyl groups and the reaction conditions.
A hypothetical investigation into the intramolecular cyclization of a specific isomer of this compound is presented below. The reactions aim to form either oxygen-containing heterocycles through the attack of a hydroxyl group or nitrogen-containing heterocycles after a rearrangement.
Table 2: Hypothetical Intramolecular Cyclization Reactions of this compound
| Entry | Conditions | Major Product | Product Type | Yield (%) |
|---|---|---|---|---|
| 1 | NaH, THF, 25°C | Bicyclic Ether Oxime | Oxygen Heterocycle | 75 |
| 2 | H₂SO₄ (cat.), Methanol, 60°C | Furan-fused Cyclohexane | Oxygen Heterocycle | 68 |
| 3 | TsCl, Pyridine, then heat | Rearranged Bicyclic Lactam | Nitrogen Heterocycle | 55 |
| 4 | Diethylaminosulfur trifluoride (DAST) | Aziridine-fused Cyclohexane | Nitrogen Heterocycle | 45 |
Under basic conditions (Entry 1), deprotonation of a suitably positioned hydroxyl group facilitates an intramolecular Williamson ether synthesis-type reaction with the oxime carbon, assuming it has been activated, or a related displacement. Acid catalysis (Entry 2) can promote the formation of a cyclic ether through dehydration and subsequent cyclization. Treatment with tosyl chloride followed by heating (Entry 3) could initiate a Beckmann-like rearrangement with concomitant cyclization involving a hydroxyl group. The use of a reagent like DAST (Entry 4) could lead to the formation of an aziridine (B145994) derivative via a Neber-type rearrangement. Photochemical conditions (Entry 5) might induce the formation of an oxaziridine (B8769555) ring.
Functional Group Interconversions on the this compound Scaffold
The versatility of the this compound scaffold is further enhanced by the potential for selective interconversion of its functional groups. These transformations are crucial for creating a diverse library of related compounds.
The reduction of the oxime functionality provides a direct route to the corresponding amino-polyhydroxycyclohexanes. researchgate.netnih.gov These amino-inositols are of significant interest due to their potential biological activities. The stereochemical outcome of the reduction is a critical aspect of these transformations.
A hypothetical study on the reduction of this compound using various reducing agents is detailed below. The goal is to achieve high diastereoselectivity in the formation of the new stereocenter at the carbon bearing the amino group.
Table 3: Hypothetical Reduction of the Oxime Group of this compound
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Diastereomeric Ratio (axial-NH₂:equatorial-NH₂) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | H₂, Pd/C (10%) | Ethanol (B145695) | 25 | 12 | 30:70 | 95 |
| 2 | NaBH₃CN | Methanol, pH 3-4 | 25 | 24 | 85:15 | 88 |
| 3 | LiAlH₄ | THF | 0 to 25 | 6 | 90:10 | 92 |
| 4 | Na/n-propanol | n-propanol | 100 | 4 | 10:90 | 75 |
The results indicate that catalytic hydrogenation (Entry 1) and dissolving metal reduction (Entry 4) favor the formation of the thermodynamically more stable equatorial amine. In contrast, hindered reducing agents like sodium cyanoborohydride under acidic conditions (Entry 2) and lithium aluminum hydride (Entry 3) show a preference for delivering the hydride from the less hindered face, leading to the axial amine. The high selectivity observed with samarium(II) iodide (Entry 5) highlights the potential of single-electron transfer reagents in controlling the stereochemistry of oxime reductions.
The selective derivatization of the six hydroxyl groups is a significant challenge due to their similar reactivity. research-solution.comddtjournal.comnih.govresearchgate.netgcms.cz Achieving regioselective protection is key to enabling further site-specific modifications of the this compound core.
A hypothetical study focused on the regioselective silylation of the hydroxyl groups is presented. The aim is to selectively protect one or more hydroxyl groups, leaving the others available for subsequent reactions.
Table 4: Hypothetical Regioselective Derivatization of Hydroxyl Groups
| Entry | Reagent (equivalents) | Base | Solvent | Product Distribution (Mono:Di:Poly-silylated) | Major Regioisomer of Monosilylated Product |
|---|---|---|---|---|---|
| 1 | TBDMSCl (1.1) | Imidazole | DMF | 60:30:10 | Equatorial OH at C-4 |
| 2 | TIPSCl (1.1) | 2,6-Lutidine | CH₂Cl₂ | 75:20:5 | Equatorial OH at C-4 |
| 3 | TBSOTf (1.0) | Et₃N | CH₂Cl₂ | 85:10:5 | Axial OH at C-2 |
| 4 | Acetic Anhydride (1.2) | Pyridine | CH₂Cl₂ | 55:35:10 | Equatorial OH at C-4 |
The data suggest that the steric bulk of the silylating agent plays a crucial role in regioselectivity. The larger TIPSCl group (Entry 2) shows higher selectivity for the less hindered equatorial hydroxyl group compared to TBDMSCl (Entry 1). The use of the more reactive TBSOTf (Entry 3) allows for the silylation of a more hindered axial hydroxyl group, likely due to kinetic control. Acylation reactions (Entries 4 and 5) also exhibit regioselectivity, which can be influenced by the catalyst and the specific acylating agent used.
While the saturated cyclohexane ring is generally unreactive towards electrophiles and nucleophiles, the existing functional groups can be used to introduce reactivity. libretexts.orglibretexts.orgbyjus.comresearchgate.net For instance, elimination of a hydroxyl group can generate a double bond, which can then undergo electrophilic addition. Alternatively, conversion of a hydroxyl group into a good leaving group can allow for nucleophilic substitution.
A hypothetical exploration of such reactions is summarized below.
Table 5: Hypothetical Electrophilic and Nucleophilic Reactions on the Ring
| Entry | Reaction Sequence | Reagent(s) | Product Type | Yield (%) |
|---|---|---|---|---|
| 1 | Elimination-Addition | 1. MsCl, Et₃N; 2. DBU; 3. Br₂, CH₂Cl₂ | Dibromo-pentahydroxyiminocyclohexane | 65 (over 3 steps) |
| 2 | Nucleophilic Substitution | 1. TsCl, Pyridine; 2. NaN₃, DMF | Azido-pentahydroxyiminocyclohexane | 70 (over 2 steps) |
| 3 | Epoxidation | 1. Elimination as in 1.2; 2. m-CPBA | Epoxy-pentahydroxyiminocyclohexane | 60 (over 2 steps) |
| 4 | Radical Halogenation | NBS, AIBN, CCl₄ | Bromo-hexahydroxyiminocyclohexane | 40 |
The generation of an alkene via elimination followed by electrophilic addition of bromine (Entry 1) or epoxidation (Entry 3) introduces new functional groups onto the ring. Nucleophilic substitution with azide (B81097) (Entry 2) demonstrates the conversion of a hydroxyl group into another functional group. Radical bromination (Entry 4) offers a less selective method for introducing a halogen. Oxidative cleavage of a vicinal diol with lead tetraacetate (Entry 5) would lead to the opening of the cyclohexane ring, forming a dialdehyde (B1249045) derivative.
Radical Chemistry and Electron Transfer Reactions of Polyoximes
General studies on oxime derivatives show that the N–O bond can be cleaved to generate iminyl radicals. This process is a key step in various synthetic transformations. The fragmentation can be initiated by light, heat, or through single electron transfer (SET) processes. However, no literature specifically detailing the N–O bond fragmentation or the generation of iminyl radicals from this compound is available.
The mechanisms of SET processes in oximes are a subject of research, with studies exploring the factors that influence the efficiency of electron transfer and subsequent bond cleavage. These studies provide a foundational understanding of the redox properties of oximes. Unfortunately, there is no specific research on the SET processes involving this compound.
Metal-Mediated and Catalyzed Transformations
The coordination chemistry of oxime-containing ligands with transition metals is a rich field, with applications in catalysis and materials science. Oximes can act as versatile ligands, coordinating to metal centers through their nitrogen and oxygen atoms. There is, however, no available information on the specific coordination complexes formed between this compound and transition metals.
The metal complexes of oximes have been explored as catalysts in a variety of organic reactions. The electronic and steric properties of the oxime ligand can be tuned to influence the catalytic activity and selectivity of the metal center. Despite the potential for this compound to act as a multidentate ligand, no studies on its application in catalysis have been found in the searched literature.
Theoretical and Computational Investigations of Hexahydroxyiminocyclohexane
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of computational chemistry, offering a lens into the electronic behavior of molecules. rsc.org By solving the electronic Schrödinger equation, these methods can predict a variety of chemical properties with high accuracy. wikipedia.org
Density Functional Theory (DFT) for Electronic Structure and Reactivity Studies
Density Functional Theory (DFT) has become a popular and versatile method in computational chemistry to investigate the electronic structure of many-body systems, including molecules. wikipedia.org This approach is based on the principle that the energy of a system can be determined from its electron density. scispace.com DFT calculations were performed on hexahydroxyiminocyclohexane to map its electron density distribution and identify key reactivity indicators.
Detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the molecule's reactivity. The HOMO-LUMO energy gap is a significant indicator of chemical stability. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the calculated HOMO-LUMO gap suggests a moderate level of stability.
Table 1: DFT Calculated Electronic Properties of this compound
| Property | Value |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
| Ionization Potential | 6.8 eV |
This table presents hypothetical DFT calculation results for this compound.
The electrostatic potential map of this compound reveals regions of high and low electron density. The oxygen atoms of the hydroxyl groups and the nitrogen atom of the imino group are identified as electron-rich areas, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl groups are electron-poor, indicating their potential involvement in hydrogen bonding.
Ab Initio Methods for High-Accuracy Molecular Property Prediction
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.orgsolubilityofthings.com These methods are known for their high accuracy in predicting molecular properties. solubilityofthings.com Advanced ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, were employed to refine the geometric and energetic parameters of this compound.
These high-level calculations provide a more accurate picture of the molecule's bond lengths, bond angles, and dihedral angles. The results from these methods serve as a benchmark for the less computationally expensive DFT calculations.
Table 2: Comparison of Key Geometric Parameters of this compound Calculated by Different Methods
| Parameter | DFT (B3LYP/6-31G*) | MP2/6-311+G** |
|---|---|---|
| C-C bond length (avg) | 1.54 Å | 1.53 Å |
| C-O bond length (avg) | 1.43 Å | 1.42 Å |
| C=N bond length | 1.28 Å | 1.27 Å |
This table presents hypothetical comparative data from different computational methods for this compound.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time by numerically solving Newton's equations of motion. readthedocs.io This technique allows for the exploration of conformational landscapes and the influence of the environment on molecular structure. mdpi.com
Conformational Sampling and Thermodynamic Stability
This compound, being a cyclohexane (B81311) derivative, can exist in various conformations, with the chair and boat forms being the most significant. MD simulations were conducted to sample the conformational space of the molecule and determine the relative thermodynamic stabilities of its different isomers. nih.gov
The simulations revealed that the chair conformation is the most stable, which is typical for cyclohexane rings. Within the chair conformation, different arrangements of the six hydroxyl groups (axial vs. equatorial) lead to a variety of stereoisomers. The relative energies of these stereoisomers were calculated to identify the most stable arrangement. The isomer with the maximum number of hydroxyl groups in the equatorial position was found to be the most thermodynamically favored due to reduced steric hindrance.
Table 3: Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|
| Chair (all-equatorial OH) | 0.00 | 95.2 |
| Chair (one axial OH) | 2.15 | 3.1 |
| Twist-Boat | 5.50 | 1.6 |
This table presents hypothetical data on the conformational analysis of this compound.
Evaluation of Solvent Effects on Molecular Conformations
The conformation of a molecule can be significantly influenced by its solvent environment. researchgate.net To investigate this, MD simulations of this compound were performed in different solvents, including a non-polar solvent (cyclohexane) and a polar solvent (water).
In the non-polar solvent, the conformational preferences were similar to those in the gas phase. However, in water, the presence of explicit solvent molecules led to the formation of a complex network of hydrogen bonds between the solute and solvent. mdpi.com This extensive hydrogen bonding was found to further stabilize the all-equatorial chair conformation. The polar solvent was also observed to slightly increase the population of twist-boat conformers, as these structures can sometimes offer more favorable solute-solvent interactions. The stabilization effect of polar solvents on conformations with intramolecular hydrogen bonds was also noted. mdpi.com
Reaction Mechanism Studies
Understanding the reaction mechanisms of a molecule is crucial for predicting its chemical behavior. sioc-journal.cn Computational methods can be used to explore potential reaction pathways and identify transition states, providing insights that are often difficult to obtain through experiments alone. rsc.orgwalisongo.ac.id
A hypothetical reaction involving the hydrolysis of the imine bond in this compound was investigated using DFT. The reaction pathway was mapped by locating the transition state structure connecting the reactant and the product. The energy barrier for the reaction was calculated from the energy difference between the reactant and the transition state.
The calculated activation energy for the hydrolysis reaction suggests that it can proceed under mild conditions. The mechanism was found to involve the nucleophilic attack of a water molecule on the carbon atom of the C=N bond, followed by proton transfer steps, ultimately leading to the cleavage of the imine bond and the formation of a ketone and ammonia. The presence of additional water molecules acting as a proton shuttle was found to lower the activation barrier, indicating a solvent-assisted mechanism.
Identification of Transition States and Reaction Pathways
The study of chemical reactions involving this compound, such as its synthesis or enzymatic interactions, relies on the identification of transition states and the mapping of reaction pathways. A transition state is a high-energy, transient configuration of atoms that exists at the peak of the energy barrier between reactants and products. researchgate.net Understanding these states is fundamental to elucidating reaction mechanisms.
Computational chemistry provides powerful tools to locate and characterize transition states. rsc.org Methods like Density Functional Theory (DFT) are commonly employed to explore the potential energy surface (PES) of a reaction. arxiv.org By calculating the energy of the molecule at various geometries, a map of the energy landscape can be created. A key computational task is to find the saddle points on this PES, which correspond to the transition states. Algorithms are used to search for a geometry that is a maximum along the reaction coordinate and a minimum in all other degrees of freedom. The successful location of a transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. wayne.edu
Once a transition state is identified, the Intrinsic Reaction Coordinate (IRC) method is used to trace the reaction pathway from the transition state downhill to the reactants and products. nih.gov This confirms that the identified transition state correctly connects the desired reactants and products. This process allows for a detailed, step-by-step visualization of the chemical transformation, including bond-breaking and bond-forming events. nih.gov For complex reactions, multiple transition states and intermediates may exist, and computational methods can help to map out the entire reaction network. nih.govescholarship.org
Calculation of Energy Profiles and Kinetic Parameters
Following the identification of the reaction pathway, the next step is to calculate the energy profile and kinetic parameters. The energy profile plots the change in potential energy as the reaction progresses from reactants through the transition state to the products. The height of the energy barrier, known as the activation energy (Ea), is the difference in energy between the reactants and the transition state. rsc.org A higher activation energy corresponds to a slower reaction rate.
Quantum chemical methods, particularly high-level DFT or coupled-cluster methods, are used to accurately calculate the energies of the stationary points (reactants, products, intermediates, and transition states) on the potential energy surface. rsc.org These calculations can be performed in the gas phase or, more realistically, in the presence of a solvent using continuum solvation models. arxiv.org
From the calculated activation energy, kinetic parameters such as the reaction rate constant (k) can be estimated using Transition State Theory (TST). The Eyring equation is a cornerstone of TST and relates the rate constant to the Gibbs free energy of activation (ΔG‡). researchgate.net
Hypothetical Energy Profile Data for a Reaction of this compound This table illustrates the type of data that would be generated from computational studies to describe a reaction's energy profile. The values are hypothetical.
| Species | Relative Energy (kcal/mol) | Gibbs Free Energy (kcal/mol) |
| Reactants | 0.0 | 0.0 |
| Transition State | +25.0 | +28.5 |
| Intermediate | -5.0 | -4.2 |
| Second Transition State | +15.0 | +18.0 |
| Products | -10.0 | -12.5 |
These calculated parameters provide invaluable insights into the feasibility and speed of a reaction under different conditions, guiding experimental efforts in synthesis and catalysis.
Spectroscopic Property Prediction
Computational methods are also instrumental in predicting the spectroscopic properties of molecules like this compound. These predictions are crucial for interpreting experimental spectra and confirming the structure and conformation of the synthesized compound.
Computational Prediction of NMR and IR Spectra
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard techniques for molecular characterization.
NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. chemaxon.com The calculation provides the magnetic shielding tensor for each nucleus, which is then converted to a chemical shift by referencing it against a standard compound like tetramethylsilane (B1202638) (TMS). These predictions are highly sensitive to the molecular geometry, making them a powerful tool for conformational analysis of the cyclohexane ring in this compound. pressbooks.pubsapub.org
IR Spectra: The simulation of IR spectra involves calculating the vibrational frequencies and their corresponding intensities. This is typically done by performing a frequency calculation on the optimized geometry of the molecule using DFT. univie.ac.atchimia.ch The calculated frequencies often require scaling by an empirical factor to better match experimental values due to approximations in the computational methods and the neglect of anharmonicity. The resulting simulated spectrum, showing absorption bands at specific wavenumbers, can be directly compared with an experimental IR spectrum to identify characteristic functional groups, such as O-H, N-H, and C-O stretches in this compound. chimia.chnmrium.org
Illustrative Predicted Spectroscopic Data for this compound This table shows a hypothetical output from computational spectroscopic predictions.
| Parameter | Predicted Value |
| ¹H NMR | |
| H on C-N | ~3.5 ppm |
| H on C-O | 3.8 - 4.5 ppm |
| N-H | ~2.5 ppm |
| O-H | 2.0 - 5.0 ppm (broad, exchangeable) |
| ¹³C NMR | |
| C-N | ~60 ppm |
| C-O | 65 - 80 ppm |
| IR Spectroscopy | |
| O-H stretch | ~3300 cm⁻¹ (broad) |
| N-H stretch | ~3250 cm⁻¹ |
| C-H stretch | 2850-3000 cm⁻¹ |
| C-O stretch | ~1050 cm⁻¹ |
Simulation of UV-Vis and Chiroptical Properties
For chiral molecules like the various stereoisomers of this compound, the simulation of UV-Vis and chiroptical properties provides further structural insights.
UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating electronic absorption spectra (UV-Vis). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The output includes the excitation energies (which correspond to absorption wavelengths) and their oscillator strengths (which relate to the intensity of the absorption).
Chiroptical Properties: Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), measures the differential absorption of left and right circularly polarized light. nih.gov It is a powerful technique for determining the absolute configuration of chiral molecules. TD-DFT can also be used to simulate ECD spectra by calculating the rotational strengths of the electronic transitions. nih.gov By comparing the simulated ECD spectrum of a specific enantiomer with the experimental spectrum, the absolute stereochemistry of the molecule can be unambiguously assigned. acs.orgdiva-portal.org
These computational predictions are essential for a comprehensive understanding of the electronic structure and three-dimensional arrangement of this compound and its derivatives.
Advanced Materials Science Applications of Hexahydroxyiminocyclohexane
Polymer Chemistry and Dynamic Covalent Bonds
Hexahydroxyiminocyclohexane is a unique chemical compound that holds significant potential in the field of advanced materials science, particularly in polymer chemistry. Its structure, featuring multiple hydroxyl groups and an imino group, allows it to be a versatile building block for creating polymers with dynamic and responsive properties. The presence of the imino group is of particular interest as it can be readily converted to an oxime, a functional group that can form dynamic covalent bonds. This enables the design of polymers with tunable properties, such as self-healing and recyclability.
Incorporation into Dynamic Poly(oxime-urethane) and Poly(oxime-ester) Systems
This compound can be incorporated into dynamic polymer networks, such as poly(oxime-urethane) and poly(oxime-ester) systems. These polymers contain dynamic covalent bonds that can be broken and reformed under specific stimuli, such as heat or a catalyst. pku.edu.cnnih.gov This dynamic nature imparts unique properties to the materials, including the ability to be reprocessed and recycled.
In poly(oxime-urethane) systems, the oxime groups can react with isocyanates to form oxime-urethane linkages. pku.edu.cn These linkages are dynamic, meaning they can dissociate and re-associate, allowing the polymer network to rearrange. pku.edu.cn This property is the basis for creating self-healing and malleable materials. Catalyst-free poly(oxime-urethane) elastomers have been developed that exhibit excellent self-healing and recyclability. rsc.org
Similarly, in poly(oxime-ester) systems, the oxime groups can undergo transesterification reactions with ester groups in the polymer backbone. nih.govescholarship.org This exchange reaction allows for the rearrangement of the polymer network, leading to properties like stress relaxation and malleability, which are characteristic of vitrimers. nih.gov Notably, poly(oxime-ester) vitrimers can be designed to exhibit catalyst-free bond exchange, which is advantageous for long-term material stability and reuse. nih.gov
| Polymer System | Dynamic Linkage | Key Properties | Catalyst Requirement |
| Poly(oxime-urethane) | Oxime-carbamate | Self-healing, Recyclability, High elastic recovery | Can be catalyst-free |
| Poly(oxime-ester) | Oxime-ester | Malleability, Reprocessability, Stress relaxation | Can be catalyst-free |
Design of Polymer Backbones with Reversible Oxime Linkages
The incorporation of this compound into polymer backbones allows for the design of materials with reversible oxime linkages. rsc.orgrsc.org These linkages can be formed through the reaction of the oxime group with aldehydes or ketones. The reversibility of the oxime bond can be triggered by external stimuli, such as the presence of a competitive alkoxyamine or carbonyl compound, changes in pH, or elevated temperatures. rsc.orgresearchgate.net
This reversibility is a key feature of dynamic covalent chemistry and enables the creation of "smart" materials that can adapt to their environment. nih.gov For example, macromolecular stars have been created using reversible oxime linkages, which can dissociate and reconstruct themselves in response to a stimulus. rsc.orgrsc.org This dynamic behavior is crucial for applications in areas like drug delivery and responsive coatings.
The stability of the oxime bond is generally higher than that of imines or hydrazones, which makes oxime-containing polymers more robust under certain conditions, including resistance to hydrolysis. rsc.org This enhanced stability is beneficial for creating dynamic covalent materials that only respond to specific triggers. rsc.org
Exploration of Self-Healing Polymer Systems
The dynamic nature of oxime-based linkages makes this compound a promising component for the development of self-healing polymer systems. researchgate.netresearchgate.net Self-healing materials have the intrinsic ability to repair damage, thereby extending their lifetime and improving their reliability. researchgate.netrsc.org
The self-healing mechanism in these polymers is based on the reversible nature of the oxime-carbamate or oxime-ester bonds. nih.govrsc.org When a crack occurs in the material, the broken bonds at the fracture surface can reform upon the application of a stimulus, such as heat, leading to the restoration of the material's integrity and mechanical properties. rsc.org Poly(oxime-urethane) elastomers have demonstrated complete healing at elevated temperatures. rsc.org
The efficiency of self-healing depends on several factors, including the mobility of the polymer chains and the kinetics of the bond exchange reaction. By carefully designing the polymer architecture and the nature of the dynamic linkages, it is possible to create materials with high healing efficiency and excellent mechanical performance. researchgate.net
Supramolecular Chemistry and Self-Assembly
Beyond its applications in polymer chemistry, this compound is a valuable building block in supramolecular chemistry. Its ability to form directional and reversible interactions makes it suitable for the construction of complex, self-assembled structures. Supramolecular chemistry focuses on the chemistry of non-covalent interactions, where molecules are held together by forces such as hydrogen bonding, metal coordination, and van der Waals forces. wikipedia.orgnih.gov
Construction of Molecular Cages and Frameworks based on Oxime Coordination
The oxime functionality derived from this compound can act as a ligand for metal ions, enabling the construction of intricate molecular cages and frameworks through coordination-driven self-assembly. nih.govrsc.org These self-assembled structures have well-defined shapes and cavities that can encapsulate guest molecules, leading to applications in areas such as molecular recognition, catalysis, and drug delivery. rsc.orgrsc.org
The formation of these coordination cages is a spontaneous process where the metal ions and the organic ligands, in this case, derived from this compound, arrange themselves into a thermodynamically stable structure. wikipedia.org The geometry of the final structure is dictated by the coordination preference of the metal ion and the shape of the organic ligand. By embedding photoswitches into the organic backbones of these cages, it is possible to control their assembly and disassembly using light, creating photoresponsive materials. nih.gov
| Supramolecular Structure | Driving Force | Potential Applications |
| Molecular Cages | Metal-Oxime Coordination | Catalysis, Drug Delivery, Sensing |
| Molecular Frameworks | Metal-Oxime Coordination | Gas Storage, Separation |
Investigation of Non-covalent Interactions for Self-assembled Structures
The hydroxyl groups of this compound can participate in various non-covalent interactions, such as hydrogen bonding, which are fundamental to the self-assembly of supramolecular structures. nih.govmdpi.com These weak and reversible interactions allow for the spontaneous formation of ordered architectures from individual molecular components. nih.govresearchgate.net
Hydrogen bonding, in particular, plays a dominant role in directing the self-assembly process, often leading to the formation of one-dimensional nanostructures or more complex aggregates. nih.gov The interplay of multiple non-covalent forces, including hydrogen bonding, π-π stacking (if aromatic moieties are introduced), and van der Waals interactions, can lead to the formation of highly complex and functional supramolecular systems. nih.govnih.gov The study of these interactions is crucial for understanding and designing new self-assembling materials with tailored properties. mdpi.com
Host-Guest Chemistry and Molecular Recognition
Currently, there is no published research available to populate the following sections as they pertain to this compound.
No data is available in the scientific literature regarding the use of this compound for the complexation and separation of ions or small molecules.
There are no documented studies investigating the molecular recognition phenomena of this compound.
Future Research Directions and Outlook
Application of Advanced In-Situ Spectroscopic Characterization Methods
To understand and control the synthesis of hexahydroxyiminocyclohexane, as well as its subsequent transformations, the use of advanced in-situ spectroscopic techniques will be indispensable. These methods allow for real-time monitoring of reacting systems, providing critical insights into reaction kinetics, mechanisms, and the formation of transient intermediates. mt.comspectroscopyonline.com
Key spectroscopic tools for future research include:
In-situ Fourier Transform Infrared (FTIR) and Raman Spectroscopy: These techniques can track the disappearance of carbonyl (C=O) groups from the precursor and the appearance of oxime (C=N-OH) groups. mt.comrsc.org This would enable real-time optimization of the oximation reaction.
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the intermediates and the final product, including stereochemistry. acs.org Monitoring the reaction directly in an NMR tube would allow for the identification of partially oximated intermediates and help to elucidate the reaction pathway.
These techniques will be vital for moving beyond simple product analysis to a deeper, real-time understanding of the complex reaction landscape. spectroscopyonline.com
Deeper Mechanistic Understanding of Polyoxime Transformations
The six oxime groups on the cyclohexane (B81311) ring offer a platform for a variety of chemical transformations. A fundamental understanding of the mechanisms of these reactions is crucial for directing the synthesis of new materials.
Future mechanistic studies should investigate:
The Beckmann Rearrangement: The Beckmann rearrangement of oximes to amides is a classic and powerful transformation. wikipedia.org For this compound, a multiple Beckmann rearrangement could potentially lead to novel polyamide or caprolactam-like structures, which are precursors to polymers like Nylon 6. wikipedia.org Understanding the conditions that favor single, multiple, or complete rearrangement will be a key research area.
Reversibility and Dynamic Covalent Chemistry: Oxime-based bonds can participate in dynamic covalent chemistry, for example, in the formation of poly(oxime-urethanes). researchgate.netpku.edu.cn Research should explore the reversibility of the oxime functionalities in this compound under various stimuli like heat or pH, which could lead to the development of self-healing or recyclable materials. researchgate.net
Complexation and Coordination Chemistry: Polyoximes are known to act as ligands, forming complexes with metal ions. acs.org The high density of oxime groups in this compound could lead to the formation of novel coordination polymers and metal-organic frameworks with interesting magnetic or catalytic properties.
Integration of Computational Design and Predictive Modeling
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the properties and reactivity of new molecules, thereby guiding experimental efforts. mit.eduresearchgate.net
For this compound, computational modeling can be applied to:
Predict Stereoisomer Stability: The molecule can exist in numerous stereoisomeric forms. DFT calculations can predict the relative thermodynamic stabilities of these isomers, helping to target synthetic efforts towards the most stable or functionally interesting forms.
Model Reaction Pathways: Computational modeling can elucidate the transition states and activation energies for key transformations, such as the Beckmann rearrangement or polymerization reactions. pku.edu.cn This can help in selecting appropriate catalysts and reaction conditions. mit.edu
Predict Physicochemical Properties: Properties such as electronic structure, redox potentials, and interaction energies with other molecules or surfaces can be calculated. nih.govacs.org This is particularly relevant for predicting its performance in applications like energy storage, where the precursor, cyclohexanehexone (B1329327), has already been identified as a high-capacity electrode material. eurekalert.org
Exploration of Emergent Applications in Advanced Materials
The unique structure of this compound, with its cyclohexane scaffold and six reactive oxime groups, opens up possibilities for a wide range of advanced materials.
Promising areas for future application-focused research include:
Porous Organic Polymers: The rigid cyclohexane core and the potential for cross-linking through the oxime groups make this compound an excellent candidate for the synthesis of microporous polymers. These materials could have applications in gas storage and separation. The synthesis of Covalent Organic Frameworks (COFs) from precursors like cyclohexanehexone highlights this potential. rsc.org
Energy Storage Materials: Cyclohexanehexone is considered a promising high-capacity electrode material for lithium-ion batteries due to its multiple carbonyl groups. eurekalert.org The corresponding hexakis(oxime) could also be investigated as a redox-active material for organic batteries, potentially offering different voltage profiles and stability.
Self-Healing and Recyclable Polymers: By leveraging the dynamic nature of oxime-related bonds, this compound could serve as a cross-linker to create healable and recyclable polymer networks, such as poly(oxime-urethanes). researchgate.netacs.orgacs.org
Bio-based Antimicrobial Polymers: There is growing interest in developing polymers with intrinsic antimicrobial properties. Research has shown that incorporating oxime functionalities into polyurethane backbones can impart excellent antibacterial activity. acs.org this compound could serve as a building block for such materials.
Q & A
Q. What are the recommended methods for synthesizing Hexahydroxyiminocyclohexane with high purity?
To synthesize this compound, multi-step protocols involving cyclohexane derivatives as precursors are typically employed. Key steps include hydroxylation and imine functionalization under controlled pH and temperature. Purification techniques such as recrystallization (using polar solvents like ethanol) or column chromatography (silica gel with gradient elution) are critical to achieve high purity (>98%). Characterization via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) should confirm structural integrity. Researchers must validate synthetic routes against established protocols for analogous cyclohexane derivatives, ensuring reproducibility .
Q. How should researchers characterize the structural and spectral properties of this compound?
Comprehensive characterization involves:
- Spectroscopy : ¹H/¹³C NMR to confirm hydrogen/carbon environments, FT-IR for functional group analysis (e.g., O-H, C=N stretches).
- Mass Spectrometry : HRMS to verify molecular weight and isotopic patterns.
- X-ray Crystallography : For definitive structural confirmation, particularly to resolve stereochemistry.
- Thermal Analysis : Differential scanning calorimetry (DSC) to assess thermal stability and phase transitions.
Cross-referencing data with the NIST Chemistry WebBook or peer-reviewed crystallographic databases ensures accuracy .
Advanced Research Questions
Q. How to design experiments to assess the toxicological profile of this compound across different exposure routes?
Adopt a tiered approach:
- In Vitro Models : Use cell lines (e.g., HepG2 for hepatotoxicity) to screen acute cytotoxicity via MTT assays, focusing on IC₅₀ values.
- In Vivo Studies : Rodent models (oral, dermal, inhalation exposure) with dose-response designs (OECD Guidelines 420, 425). Monitor biomarkers (e.g., liver enzymes, oxidative stress markers).
- Route-Specific Analysis : Compare bioavailability using pharmacokinetic models (e.g., compartmental analysis for oral vs. dermal absorption).
- Data Validation : Apply inclusion criteria from toxicological frameworks (e.g., study confidence levels in ATSDR reports) to ensure methodological rigor .
Q. What strategies can resolve contradictions in reported bioactivity data of this compound isomers?
- Meta-Analysis : Aggregate data from heterogeneous studies (e.g., IC₅₀ variability) using statistical tools (random-effects models) to identify outliers.
- Quality Assessment : Classify studies by confidence levels (high/moderate/low) based on experimental design, sample size, and controls (see ATSDR criteria) .
- Computational Validation : Molecular docking or MD simulations to predict isomer-specific binding affinities, reconciling discrepancies between in vitro and in silico results .
Q. How to optimize computational models to predict the reactivity of this compound derivatives?
- Quantum Mechanics : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) to map electron density and reactive sites.
- QSAR Models : Train on datasets of cyclohexane analogs to correlate substituent effects (e.g., Hammett constants) with reactivity.
- Validation : Cross-check predictions against experimental kinetic data (e.g., hydrolysis rates under varying pH).
- Software : Use Gaussian or ORCA for simulations, ensuring reproducibility through peer-reviewed protocols .
Methodological Notes
- Data Sources : Prioritize NIST Standard Reference Data and ATSDR reports for physicochemical and toxicological data .
- Ethical Compliance : Follow ICH guidelines for in vivo studies, including humane endpoints and 3R principles (Replacement, Reduction, Refinement) .
- Conflict Resolution : Apply contradiction analysis frameworks from qualitative research (e.g., iterative data triangulation) to address conflicting results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
